molecular formula C14H9Br2N B119309 6-Bromo-2-(4-bromophenyl)-1H-indole CAS No. 28718-96-9

6-Bromo-2-(4-bromophenyl)-1H-indole

Cat. No. B119309
CAS RN: 28718-96-9
M. Wt: 351.04 g/mol
InChI Key: JCJZRKBSYWJRTE-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromophenyl)-1H-indole is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of indole, a heterocyclic aromatic organic compound that is found in many natural products and is known for its antioxidant and anti-inflammatory properties. In addition, 6-Bromo-2-(4-bromophenyl)-1H-indole has been used to study various biological processes, such as cell signaling, enzyme inhibition, gene expression, and protein-protein interactions. This compound has been used in the development of novel therapeutic agents, as well as in the study of cancer, neurodegenerative diseases, and metabolic disorders.

Scientific Research Applications

Summary of the Application

Quinazolines are important stable heterocyclic compounds of great biological activities. They show different activities by acting on different body targets such as anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .

Methods of Application or Experimental Procedures

The methods involve the synthesis of quinazolines chemically or extraction from plants that are the source of these quinazolines .

Results or Outcomes

Quinazolines represent a nucleus of the vast majority of novel compounds that have promising biological activity .

2. Application in Antibacterial Effects of Flavonoids

Summary of the Application

Flavonoids, including 6-bromo-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one, have been suggested to tackle the multidrug-resistant bacterial strains owing to their versatile pharmacological effects .

Methods of Application or Experimental Procedures

The methods involve the synthesis of flavonoids and testing their antibacterial effects against various bacterial strains .

Results or Outcomes

The compound 6-bromo-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one was found to be the most active compound against all of the tested strains .

3. Application in Antifungal Efficacy

Summary of the Application

The compound 6-bromo-2[(4-(2,3-dichlorophenyl)) piperazine-1-yl)methyl]-3-[8-hydroxyquinoline-5-yl]-3-quinazolin-4-one and its corresponding transition metal chelates have been studied for their antifungal efficacy .

Methods of Application or Experimental Procedures

The methods involve the synthesis of the compound and its chelates, and testing their antifungal effects against various fungal strains .

Results or Outcomes

The results of this study are not specified in the source .

4. Application in Anticancer Agents

Summary of the Application

A series of flavanols, including 4’-bromoflavonol, were synthesized to assess their biological activity against human non-small cell lung cancer cells (A549) .

Methods of Application or Experimental Procedures

The methods involve the synthesis of flavonols and testing their anticancer effects against A549 cells .

Results or Outcomes

Among the synthesized compounds, it was observed that compound 6l (4’-bromoflavonol) exhibited higher potency compared to 5-fluorouracil (5-Fu, 4.98 ± 0.41 µM), a clinical anticancer drug which was used as a positive control . Moreover, compound 6l markedly induced apoptosis of A549 cells through the mitochondrial- and caspase-3-dependent pathways .

5. Application in Synthesis of Borinic Acid Derivatives

Summary of the Application

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Methods of Application or Experimental Procedures

The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Results or Outcomes

The results of this study are not specified in the source .

6. Application in Biological Activities of Quinazoline

Summary of the Application

Quinazolines are important stable heterocyclic compounds of great biological activities. They show different activities by acting on different body targets such as anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .

Methods of Application or Experimental Procedures

The methods involve the synthesis of quinazolines chemically or extraction from plants that are the source of these quinazolines .

Results or Outcomes

Quinazolines represent a nucleus of the vast majority of novel compounds that have promising biological activity .

properties

IUPAC Name

6-bromo-2-(4-bromophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJZRKBSYWJRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535834
Record name 6-Bromo-2-(4-bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-bromophenyl)-1H-indole

CAS RN

28718-96-9
Record name 6-Bromo-2-(4-bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Yamamoto, K Takamatsu, K Hirano… - The Journal of Organic …, 2017 - ACS Publications
A directing-group-controlled, copper-catalyzed divergent approach to indoles and oxazoles from enamides has been developed. The picolinamide-derived enamides undergo the …
Number of citations: 36 pubs.acs.org

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